![molecular formula C12H12N2O B3047821 1-(3-Cyanophenyl)-3-(dimethylamino)acrolein CAS No. 145276-31-9](/img/structure/B3047821.png)
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein
Overview
Description
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein, also known as CDDA, is a small molecule that has been found to have numerous applications in scientific research. CDDA is a fluorescent compound that can be used to visualize and track various biological processes.
Scientific Research Applications
Synthesis and Transformations in Organic Chemistry
Research highlights the utility of related compounds in the synthesis of tetrazolyl acroleins, demonstrating innovative pathways in organic synthesis. For instance, the oxidative degradation of 1-methoxy-4-aryltetrazolyldienes yields tetrazolyl acroleins, which undergo further transformations to produce pyrazolyl derivatives (Nagy et al., 2003). This research underscores the compound's role in facilitating complex chemical transformations, highlighting its importance in synthetic organic chemistry.
Chemical Reactivity and Derivative Synthesis
The coupling reaction between 3-(dimethylamino)acrolein and various agents, such as arenediazonium chlorides, underscores the compound's reactivity, leading to the synthesis of 2-(arylhydrazono)aldehydes. These derivatives are precursors for the synthesis of pyrazoles and arylazolopyrimidines, indicating the compound's utility in generating structurally diverse molecules (Makhseed et al., 2007).
Acrolein Detection and Cancer Research
The detection of acrolein, a biomarker in various diseases, showcases the application of 1-(3-Cyanophenyl)-3-(dimethylamino)acrolein derivatives in medical research. Techniques for acrolein detection, utilizing reactions with phenyl azide, offer insights into diagnosing and therapeutic purposes, especially in cancer research. This method has been applied to visualize breast cancer tissues, demonstrating potential clinical applications for surgery (Pradipta & Tanaka, 2020).
Antioxidant Properties and Neuroprotection
The antioxidant properties of certain derivatives, such as robinetinidol-(4beta-->8)-epigallocatechin 3-O-gallate from Acacia mearnsii, protect against acrolein-induced oxidative damage. This research offers a molecular basis for neuroprotective strategies against diseases like Alzheimer's, where acrolein has been implicated (Huang et al., 2010).
properties
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)7-6-12(15)11-5-3-4-10(8-11)9-13/h3-8H,1-2H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKQIWXTDLZLPZ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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